ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO6/c1-3-25-19(22)18-11(2)27-16-9-15(20)17(8-14(16)18)26-10-12-5-4-6-13(7-12)21(23)24/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKHILIMRHBAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)[N+](=O)[O-])Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrO5 |
| Molecular Weight | 419.26586 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS number here] |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may exhibit inhibitory effects on various enzymes and receptors, influencing biochemical pathways associated with disease states.
Potential Targets
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
- Antioxidant Activity : It might possess antioxidant properties that mitigate oxidative stress in cells, contributing to its neuroprotective effects.
Biological Activity Studies
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
In Vitro Studies
- AChE Inhibition : Compounds similar to ethyl 6-bromo derivatives have shown significant AChE inhibitory activity with IC50 values ranging from 0.08 to 0.14 μM, indicating a strong potential for treating Alzheimer's disease .
- Neurotoxicity Assays : In vitro assays have demonstrated that related compounds exhibit low neurotoxicity, suggesting a favorable safety profile for further development .
Case Studies
- Neuroprotective Effects : A study examining the neuroprotective effects of benzofuran derivatives reported that certain modifications led to enhanced protection against neurodegeneration induced by amyloid-beta peptides .
- Antimicrobial Activity : Preliminary tests on related compounds revealed moderate antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens .
Comparative Analysis
A comparison of ethyl 6-bromo derivatives with other known compounds reveals unique aspects of its biological profile.
| Compound | AChE Inhibition IC50 (μM) | Antimicrobial Activity (MIC) |
|---|---|---|
| Ethyl 6-Bromo Derivative | 0.08 - 0.14 | Moderate |
| Rivastigmine | 0.03 | Low |
| Curcumin | 0.74 | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a systematic comparison of ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate with structurally related analogs:
Substituent Effects on Bioactivity
Key Observations:
- Nitrobenzyl vs.
- Bromine Position : Bromination at C6 (target compound) vs. C5 (compound 4, ) alters steric hindrance and electronic distribution, impacting binding to enzymatic pockets.
- Aminoethoxy Modifications: Compound 5 demonstrates that introducing a diethylaminoethoxy group enhances antifungal activity, suggesting that polar substituents improve interactions with fungal membranes.
Cytotoxicity Trends
- Brominated benzofurans generally exhibit lower cytotoxicity compared to non-halogenated precursors, as seen in compound 4 vs. its precursor . However, functionalization with amino groups (e.g., compound 5) can counteract this trend, restoring or enhancing activity .
- The nitro group in the target compound may confer DNA-intercalating properties , akin to nitroaromatic chemotherapeutics, though this requires experimental validation.
Structural and Physicochemical Properties
Notable Differences:
Q & A
Basic: What are the common synthetic pathways for preparing ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate?
The synthesis typically involves multi-step organic reactions:
Benzofuran Core Formation : Cyclization of substituted phenols or furan precursors under acidic or basic conditions.
Functionalization : Bromination at the 6-position using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions.
Etherification : Introduction of the 3-nitrobenzyloxy group via nucleophilic substitution, often using K₂CO₃ in acetone to deprotonate the hydroxyl group and activate the benzyl bromide .
Esterification : Ethyl ester formation via reaction with ethyl chloroformate or acid-catalyzed esterification.
Key Tools : Reaction progress is monitored by TLC (dichloromethane/methanol systems) and NMR for structural validation .
Basic: What characterization techniques are critical for validating the structure of this compound?
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the ethyl ester (δ ~4.3 ppm for -OCH₂CH₃), benzofuran protons, and nitrobenzyl group (aromatic protons at δ ~7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity.
Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., C₂₄H₂₀BrNO₆: ~522.05 g/mol).
TLC : Monitors reaction progress using silica gel plates and UV visualization .
Basic: How do structural features influence the compound’s reactivity?
- Benzofuran Core : The fused ring system provides rigidity, influencing π-π stacking in biological interactions.
- Bromo Substituent : Enhances electrophilicity for further functionalization (e.g., Suzuki couplings) .
- 3-Nitrobenzyloxy Group : Electron-withdrawing nitro group increases stability of the ether linkage and directs electrophilic substitution .
- Ethyl Ester : Improves solubility in organic solvents and serves as a leaving group in hydrolysis reactions .
Advanced: How can researchers optimize reaction conditions for introducing the 3-nitrobenzyloxy group?
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the benzofuran oxygen .
- Base Selection : K₂CO₃ in acetone is preferred for mild deprotonation without side reactions .
- Temperature Control : Reactions are typically conducted at 50–60°C to balance reaction rate and byproduct formation .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) can accelerate etherification under biphasic conditions .
Advanced: How does the nitro group impact biological activity and electronic properties?
- Electron Effects : The nitro group’s electron-withdrawing nature polarizes the benzofuran ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites) .
- Bioactivity : Nitro-substituted benzofurans show antimicrobial and anticancer potential, likely due to nitroreductase-mediated activation in hypoxic tumor environments .
- Metabolic Stability : Nitro groups may reduce metabolic degradation compared to methoxy or hydroxyl analogs .
Advanced: How can X-ray crystallography resolve ambiguities in molecular structure?
- Sample Preparation : Crystallize the compound using slow vapor diffusion (e.g., ethyl acetate/hexane).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Refinement : Employ SHELX software for structure solution and ORTEP for visualization .
- Key Metrics : Analyze bond lengths (e.g., C-O ~1.36 Å) and torsion angles to confirm substituent orientation .
Advanced: How to address contradictions in reported biological activity data?
Purity Analysis : Ensure ≥95% purity via HPLC; impurities may skew bioassay results .
Substituent Variants : Compare analogs (e.g., 3-nitro vs. 4-nitrobenzyloxy) to isolate electronic effects .
Assay Conditions : Standardize cell lines, incubation times, and solvent controls (DMSO tolerance <0.1%) .
Mechanistic Studies : Use molecular docking to validate target engagement (e.g., COX-2 or kinase inhibition) .
Advanced: What strategies improve solubility for in vitro assays?
- Co-solvents : Use DMSO (for stock solutions) followed by dilution in PBS or cell media.
- Derivatization : Replace the ethyl ester with a carboxylate (via hydrolysis) for aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Advanced: How to troubleshoot low yields in bromination steps?
- Regioselectivity : Use directing groups (e.g., methoxy) to control bromine placement.
- Reagent Stoichiometry : Optimize Br₂ or NBS ratios (1.1–1.3 equiv.) to minimize di-substitution .
- Quenching : Rapidly quench the reaction with Na₂S₂O₃ to prevent over-bromination .
Advanced: What computational methods predict the compound’s reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
